3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole
Description
Historical Development of 1,2,4-Triazole Chemistry
The 1,2,4-triazole scaffold, first synthesized in the late 19th century, gained prominence in the 1980s with the development of azole antifungals such as fluconazole and itraconazole. These agents revolutionized antifungal therapy by targeting lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis. Early synthetic routes relied on cyclization reactions of hydrazides or amidines, but advancements in catalysis—particularly copper-mediated [3+2] cycloadditions—enabled efficient functionalization at the N1, C3, and C5 positions.
A pivotal shift occurred in the 2000s with the adoption of green chemistry principles. For example, polyethylene glycol (PEG)-mediated synthesis of 3,4,5-trisubstituted-1,2,4-triazoles achieved 92% yields under mild conditions, reducing reliance on toxic solvents. Concurrently, computational studies clarified regioselectivity patterns in triazole formation, guiding the design of derivatives with tailored electronic profiles.
Significance of Fluorinated Triazole Derivatives in Contemporary Research
Fluorination has emerged as a critical strategy for optimizing triazole-based compounds. The electronegativity and small atomic radius of fluorine enhance metabolic stability, membrane permeability, and target-binding affinity. For instance, fluorinated triazoles exhibit up to 30-fold greater α-glucosidase inhibition compared to non-fluorinated analogs, attributed to fluorine’s capacity to engage in polar interactions and π-stacking.
Table 1: Biological Activities of Select Fluorinated 1,2,4-Triazole Derivatives
Position of 3,5-Dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole Within Triazole Research
The target compound integrates two chlorine atoms at the C3 and C5 positions and a 4-fluorobenzyl group at N1. Chlorination is known to increase lipophilicity and electron-withdrawing effects, potentially enhancing membrane penetration and enzymatic inhibition. Meanwhile, the 4-fluorobenzyl moiety may improve pharmacokinetic properties by leveraging fluorine’s ability to modulate pKa and resist oxidative metabolism.
Synthetic Considerations :
The compound’s synthesis likely employs amidrazone precursors or transition metal-catalyzed cycloadditions. For example, Liu et al. demonstrated that Ag(I) catalysts promote 1,5-disubstitution in triazoles, while Cu(I) favors 1,3-regioselectivity. A plausible route involves:
- Condensation of 4-fluorobenzylamine with trichloroacetimidate to form an amidrazone intermediate.
- Cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to yield the triazole core.
- Chlorination at C3 and C5 via electrophilic substitution or oxidative methods.
Structural Advantages :
Properties
IUPAC Name |
3,5-dichloro-1-[(4-fluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDJCVQXUVUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dichloro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Antifungal Activity
Research indicates that 1,2,4-triazoles are well-known for their antifungal properties. Compounds within this class have been utilized as antifungal agents against various pathogens. For instance, studies have shown that certain triazole derivatives exhibit potent antifungal activity comparable to established antifungal drugs like fluconazole . The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.
Antibacterial Properties
The antibacterial efficacy of 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole has been demonstrated through its derivatives. Research indicates that triazole hybrids can exhibit significant activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, a series of triazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against various bacterial strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have reported that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural modifications on the triazole ring often enhance their potency against specific types of cancer.
Herbicides and Fungicides
Triazoles are widely used in agriculture as fungicides and herbicides due to their ability to disrupt fungal growth and control unwanted plant species. The introduction of halogenated groups like chlorine and fluorine can enhance the bioactivity and selectivity of these compounds towards target pests while minimizing toxicity to non-target organisms .
Polymer Chemistry
The incorporation of 1,2,4-triazoles into polymer matrices has been explored for developing materials with enhanced properties such as thermal stability and chemical resistance. The unique electronic properties imparted by the triazole ring can lead to improved performance in various applications including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Effects : Replacing chlorine with bromine (as in the dibromo analog) increases molecular weight and may alter binding affinity due to larger atomic radius and polarizability .
- Fluorine vs.
- Heterocyclic Hybrids : Compounds like C1, which combine triazole and imidazole moieties, exhibit enhanced antibacterial activity but face challenges in solubility due to bulky substituents .
Physicochemical and Structural Properties
- Planarity and Conformation : Compounds with fluorophenyl groups (e.g., ) exhibit partial planarity, which may influence binding to enzymatic targets. The perpendicular orientation of one fluorophenyl group in ’s analogs suggests conformational flexibility, a feature that may also apply to the target compound .
- Solubility : The dibromo analog () is expected to have lower solubility in polar solvents compared to the dichloro target due to increased molecular weight and halogen hydrophobicity .
Biological Activity
3,5-Dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole is characterized by the presence of a triazole ring with two chlorine substituents and a fluorobenzyl group. This structural arrangement is crucial for its biological activity.
Biological Activity Overview
The biological activity of 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole has been evaluated in various studies. The triazole core is known for its broad spectrum of pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In vitro studies have tested the compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 5 µg/mL | 20 |
| Staphylococcus aureus | 10 µg/mL | 18 |
| Bacillus subtilis | 7 µg/mL | 22 |
| Pseudomonas aeruginosa | 15 µg/mL | 15 |
The compound demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to standard antibiotics such as ceftriaxone .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Studies have shown that 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole exhibits antifungal activity against various fungal strains:
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 8 | Moderate |
| Aspergillus niger | 16 | Significant |
| Cryptococcus neoformans | 32 | Low |
The compound's effectiveness against Candida albicans and other pathogenic fungi highlights its potential as a therapeutic agent in treating fungal infections .
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory effects of triazole derivatives. The evaluation involved measuring cytokine release in peripheral blood mononuclear cells (PBMCs) treated with the compound:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 150 | 85 |
| IL-6 | 120 | 70 |
| IL-10 | 90 | 50 |
The results indicate a significant reduction in pro-inflammatory cytokines TNF-α and IL-6 upon treatment with the compound, suggesting its potential use in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections showed that treatment with a triazole derivative led to a significant decrease in infection rates compared to control groups.
- Case Study on Fungal Infections : Patients suffering from recurrent fungal infections experienced improved outcomes when treated with triazole compounds, including the one under review.
Q & A
Q. Q: What are standard synthetic routes for preparing 3,5-dichloro-1-(4-fluorobenzyl)-1H-1,2,4-triazole?
A: The compound can be synthesized via cyclocondensation of substituted hydrazides with nitriles or through nucleophilic substitution of pre-functionalized triazole precursors. A typical method involves refluxing a hydrazide derivative (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by purification via recrystallization (water-ethanol). Alternative routes include one-pot synthesis using aldehydes and diamino-triazoles catalyzed by ceric ammonium nitrate (CAN) under ethanol reflux .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and purity?
A: Key parameters include solvent polarity (DMSO enhances cyclization efficiency), catalyst loading (e.g., 30% mole CAN), and reaction time (3–18 hours depending on substituent reactivity). For example, extending reflux time to 18 hours in DMSO improves cyclization but may require subsequent distillation under reduced pressure to remove byproducts. Monitoring via TLC (75% ethanol/25% ether) ensures reaction completion .
Basic Characterization
Q. Q: Which spectroscopic methods confirm the structure of this triazole derivative?
A: Nuclear Magnetic Resonance (NMR) identifies substitution patterns (e.g., fluorobenzyl protons at δ 5.2–5.5 ppm). Infrared (IR) spectroscopy detects C-Cl (650–750 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹). Elemental analysis validates stoichiometry, while melting point consistency (e.g., 141–143°C) confirms purity .
Advanced Characterization
Q. Q: How does X-ray crystallography resolve tautomeric and stereochemical ambiguities?
A: Crystallography distinguishes between 1H- and 4H-tautomers by analyzing hydrogen bonding networks and dihedral angles. For example, puckering analysis (Cremer-Pople parameters) and graph-set notation (Etter rules) clarify intermolecular interactions, such as N–H···O bonds in the crystal lattice .
Biological Activity (Basic)
Q. Q: What biological targets are associated with this triazole compound?
A: The 1,2,4-triazole core interacts with kinase ATP-binding sites, particularly tyrosine kinases (e.g., RET kinase) via hinge-region hydrogen bonding. Its chloro and fluorobenzyl groups enhance lipophilicity, facilitating cell permeability .
Biological Activity (Advanced)
Q. Q: How can analogs be designed to improve kinase inhibition selectivity?
A: Substituent effects on binding affinity can be modeled using receptor-based virtual screening. Introducing electron-withdrawing groups (e.g., Cl, F) at positions 3 and 5 stabilizes π-deficient triazole rings, enhancing H-bond interactions with kinase hinge residues. Structure-activity relationship (SAR) studies should prioritize substituent steric effects and logP optimization .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported biological activity data?
A: Tautomeric equilibria (1H- vs. 4H-forms) may alter binding modes, requiring tautomer-specific assays. Metabolite interference (e.g., teratogenic tin-organic byproducts) should be ruled out via LC-MS. Dose-response curves and kinase profiling (e.g., Kd measurements) validate target specificity .
Toxicity and Safety (Basic)
Q. Q: What safety protocols are recommended for handling this compound?
A: Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under dry, ventilated conditions (20–25°C). Avoid inhalation/ingestion; if exposed, rinse with water for 15 minutes and seek medical attention. Toxicity data (e.g., LD50) should be referenced from SDS sheets .
Environmental Impact (Advanced)
Q. Q: How to assess environmental persistence and ecotoxicity?
A: Conduct OECD 301F biodegradation tests in aquatic media. Monitor hydrolytic stability at varying pH (e.g., 4–10) and UV exposure. Ecotoxicity assays (e.g., Daphnia magna LC50) are critical due to potential aquatic toxicity. Metabolite profiling (e.g., GC-MS) identifies teratogenic derivatives like cyhexatin .
Computational Modeling
Q. Q: What role does DFT play in predicting reactivity and stability?
A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state simulations optimize reaction pathways. Hydrogen bond donor/acceptor capacities are quantified using Molecular Electrostatic Potential (MEP) maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
